![molecular formula C13H8FN B12962331 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12962331.png)
6-Fluoro-[1,1'-biphenyl]-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-[1,1’-biphenyl]-2-carbonitrile is an organic compound that belongs to the class of fluorinated biphenyls These compounds are characterized by the presence of a fluorine atom attached to the biphenyl structure, which consists of two benzene rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:
Bromination: The starting material, 6-fluoro-[1,1’-biphenyl], undergoes bromination to introduce a bromine atom at the desired position.
Cyanation: The brominated intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as copper(I) cyanide, to replace the bromine atom with a cyano group.
Industrial Production Methods: Industrial production of 6-Fluoro-[1,1’-biphenyl]-2-carbonitrile may involve large-scale bromination and cyanation processes, often optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can have different functional groups attached to the biphenyl core.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-[1,1’-biphenyl]-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of fluorinated analogs of biologically active compounds.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Fluoro-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The cyano group can also play a role in modulating the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-[1,1’-biphenyl]-4-carbonitrile
- 4-Fluoro-[1,1’-biphenyl]-2-carbonitrile
- 2-Fluoro-[1,1’-biphenyl]-4-ylamine
Uniqueness: 6-Fluoro-[1,1’-biphenyl]-2-carbonitrile is unique due to the specific positioning of the fluorine and cyano groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C13H8FN |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
3-fluoro-2-phenylbenzonitrile |
InChI |
InChI=1S/C13H8FN/c14-12-8-4-7-11(9-15)13(12)10-5-2-1-3-6-10/h1-8H |
InChI-Schlüssel |
SIJUZBXACSOJQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


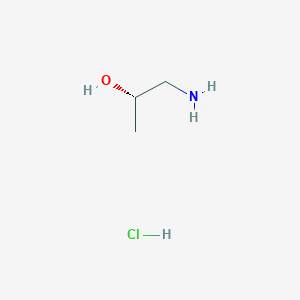
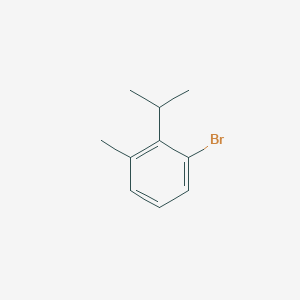
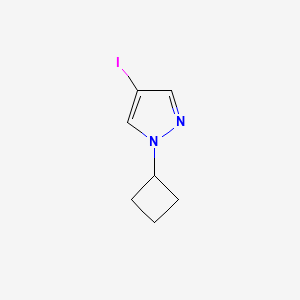


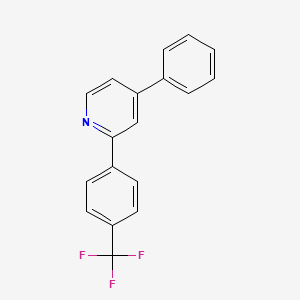
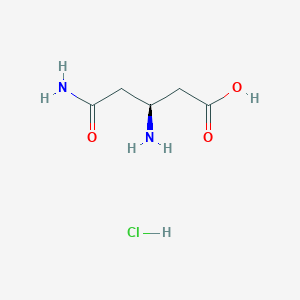

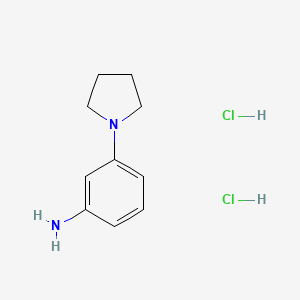
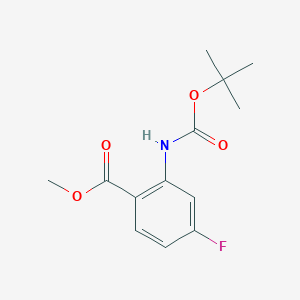

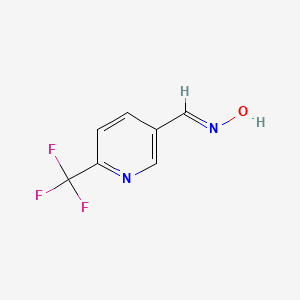
![4-Hydroxy-7-fluoro-[1,8]naphthyridine](/img/structure/B12962294.png)

